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Introduction

Berberine Ursodeoxycholate (B-UDCA), presented as HTD1801, is a novel ionic salt
combining Berberine (BBR) and Ursodeoxycholic acid (UDCA).[1] This compound leverages
the distinct and complementary metabolic benefits of its constituent parts. BBR, a natural
alkaloid, has been extensively studied for its positive effects on glucose and lipid metabolism,
primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] UDCA, a
hydrophilic bile acid, is known for its cytoprotective properties and its role in modulating bile
acid signaling pathways, including the farnesoid X receptor (FXR).[1][4]

In the gastrointestinal tract, B-UDCA is thought to dissociate, allowing for the differential
absorption and independent action of BBR and UDCA.[1] This dual-action approach makes B-
UDCA a compelling candidate for investigating therapeutic interventions in metabolic disorders.
In a phase 2 clinical trial involving patients with presumed non-alcoholic steatohepatitis (NASH)
and type 2 diabetes, B-UDCA demonstrated a significant reduction in liver fat content,
improved glycemic control, and notable weight loss.[1]
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These application notes provide a comprehensive guide for researchers utilizing a high-fat diet
(HFD)-induced obesity animal model to explore the efficacy and mechanisms of B-UDCA. The
protocols and data are synthesized from studies on BBR and UDCA to serve as a robust
foundation for investigating the combined salt.

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the expected quantitative outcomes based on extensive
studies of Berberine and UDCA in HFD-induced obesity and related metabolic disease models.

Table 1: Summary of Berberine (BBR) Effects on HFD-Induced Obese Rodents
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Animal . Key Reference(s
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Animal . Key Reference(s
Parameter Dosage Duration T
Model Findings )

total

cholesterol
(16-29%),
and LDL-C
(20-25%).

| Adipose Tissue | HFD-induced obese mice | Not specified | Not specified | Reduced
epididymal adipose mass and adipocyte size. |[9] |

Table 2: Summary of Ursodeoxycholic Acid (UDCA) Effects on Obese Rodent Models |
Parameter | Animal Model | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--
- | :--- | | Adipose Tissue | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Significantly
decreased lipid droplets and enhanced white adipose tissue browning. |[4] | | Hepatic Lipids |
Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Reduced free fatty acids (FFA) and
triglycerides (TG) in the liver. |[[4] | | Glucose Metabolism | Leptin-deficiency (ob/ob) mice | 50
mg/kg | 14 days | Reduced hepatic gluconeogenic enzymes (PEPCK, G6Pase). |[4] | |
Signaling | HFD-fed mice | Not specified | Not specified | Suppressed LXRa-mediated hepatic
lipogenesis. |[10] |

Experimental Workflow and Protocols

This section outlines a typical experimental workflow and detailed protocols for evaluating B-
UDCA in an HFD-induced obesity mouse model.
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Caption: Experimental workflow for evaluating B-UDCA in HFD-induced obese mice.

Protocol 2.1: HFD-Induced Obesity Animal Model
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e Animals: Use male C57BL/6J mice, 6-7 weeks old.[6]

o Acclimatization: Allow mice to acclimate for one week under standard conditions (22 + 2°C,
12h light/dark cycle) with free access to water and a standard chow diet.

e Induction:
o Control Group: Feed mice a normal chow diet (NC, ~10% kcal from fat).

o Obesity Group: Feed mice a high-fat diet (HFD, ~60% kcal from fat) for 12-16 weeks to
induce a stable obese phenotype.[6]

o Grouping: After the induction period, randomize HFD-fed mice based on body weight into
treatment groups (n=8-10 per group).

o Group 1: NC + Vehicle (e.g., PBS or 0.5% CMC-Na)
o Group 2: HFD + Vehicle
o Group 3: HFD + B-UDCA (e.g., 150 mg/kg/day)
o Group 4: HFD + B-UDCA (e.qg., 300 mg/kg/day)
o Administration: Administer B-UDCA or vehicle daily via oral gavage for 4-8 weeks.[5][6]

e Monitoring: Record body weight and food intake weekly throughout the study.

Protocol 2.2: Metabolic Phenotyping

e Glucose Tolerance Test (GTT):

o

Perform during the final week of treatment.

[¢]

Fast mice overnight (approx. 12-16 hours).

[¢]

Record baseline blood glucose from the tail vein (t=0).

[e]

Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).[7]
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o Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

e Insulin Tolerance Test (ITT):

[e]

Allow at least 72 hours for recovery after GTT.

o

Fast mice for 4-6 hours.

[¢]

Record baseline blood glucose (t=0).

[¢]

Administer an i.p. injection of human insulin (0.75-1 U/kg body weight).[7]

[e]

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 2.3: Sample Collection and Analysis

» Euthanasia: At the end of the treatment period, fast mice overnight and euthanize them.

» Blood Collection: Collect blood via cardiac puncture. Centrifuge to separate serum and store
at -80°C.

o Tissue Collection: Perfuse the liver with PBS. Excise, weigh, and section the liver and
epididymal white adipose tissue (eWAT).

o Fix portions in 10% neutral buffered formalin for histology.

o Snap-freeze remaining portions in liquid nitrogen and store at -80°C for molecular
analysis.

e Serum Analysis: Use commercial ELISA or colorimetric kits to measure serum levels of
triglycerides, total cholesterol, glucose, insulin, ALT, and AST.

o Histology: Embed formalin-fixed tissues in paraffin, section, and perform Hematoxylin and
Eosin (H&E) staining to assess adipocyte size and hepatic steatosis. Use Oil Red O staining
on frozen liver sections to visualize lipid droplets.

e Molecular Analysis (qPCR/Western Blot):

o Extract total RNA or protein from frozen liver, e WAT, or muscle tissue.
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o For gPCR, reverse transcribe RNA to cDNA and analyze the expression of genes involved
in lipogenesis (e.g., SREBP-1c, FAS), fatty acid oxidation (e.g., CPT1, PPARa), and
inflammation (e.g., TNFa, IL-6).

o For Western Blot, analyze protein levels and phosphorylation status of key signaling
molecules (e.g., p-AMPK/AMPK, p-AKT/AKT).

Key Signaling Pathways

B-UDCA's therapeutic effects are mediated by the combined actions of BBR and UDCA on
several critical metabolic signaling pathways.

Berberine (BBR) Signaling

BBR primarily acts as an activator of AMPK, a central regulator of cellular energy homeostasis.
Its action mitigates obesity through multiple downstream effects.

Berberine (BBR)
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Caption: Key anti-obesity signaling pathways modulated by Berberine (BBR).
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Ursodeoxycholic Acid (UDCA) Signaling

UDCA influences metabolism by acting as a signaling molecule that interacts with nuclear
receptors like FXR and membrane receptors like TGR5, regulating lipid homeostasis and

inflammation.
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Caption: Metabolic signaling pathways influenced by Ursodeoxycholic Acid (UDCA).

Proposed Integrated B-UDCA Signhaling Pathway

B-UDCA is hypothesized to engage the pathways of both its components, leading to a
synergistic effect on metabolic health in the context of diet-induced obesity.
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Caption: Proposed synergistic signaling pathways of B-UDCA in metabolic regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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